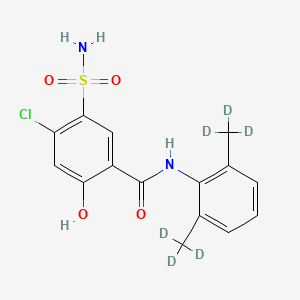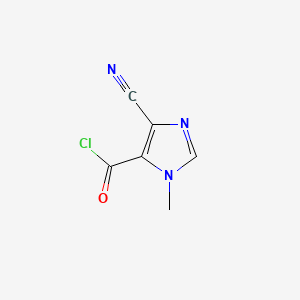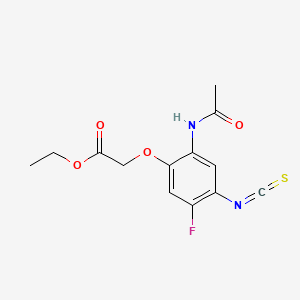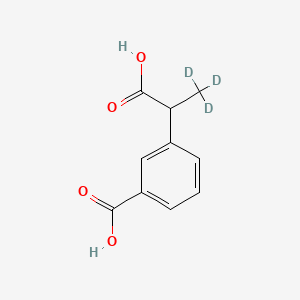
2-Metil-3-fenilbenzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-phenylbenzoic Acid Methyl Ester, also known as 2-Methyl-3-phenylbenzoic Acid Methyl Ester, is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.275. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-3-phenylbenzoic Acid Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-3-phenylbenzoic Acid Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Precursor en síntesis orgánica
Benzoato de metil-2-formilo, un compuesto estructuralmente similar al 2-Metil-3-fenilbenzoato de metilo, se conoce como un precursor bioactivo en la síntesis orgánica . Se utiliza para sintetizar una variedad de compuestos farmacológicamente activos, incluidos agentes antifúngicos e antihipertensivos .
Producción de biocombustible
En un estudio sobre la producción de ésteres metílicos de ácidos grasos mediante un co-cultivo de microalgas-levaduras aislado de aguas residuales, se encontró que la transesterificación de los lípidos extraídos producía ésteres metílicos de ácidos grasos (FAME), que son relevantes para la producción de biodiesel . Esto sugiere que el this compound podría usarse potencialmente en procesos similares.
Síntesis de 1,2,3-triazoles
Los 1,2,3-triazoles han encontrado amplias aplicaciones en el descubrimiento de fármacos, la síntesis orgánica, la química de polímeros, la química supramolecular, la bioconjugación, la biología química, la imagen fluorescente y la ciencia de materiales . El this compound podría usarse potencialmente en la síntesis de estos compuestos.
Insecticida seguro para el medio ambiente
Benzoato de metilo, un compuesto estructuralmente similar al this compound, ha demostrado ser un pesticida eficaz contra una gama de plagas de insectos agrícolas, almacenados y urbanos . Es posible que el this compound tenga aplicaciones similares.
Producción de éster metílico de ácido (2R,3S)-3-(4-metoxifenil)glicídico
Se ha propuesto un biorreactor de emulsión para la producción de éster metílico de ácido (2R,3S)-3-(4-metoxifenil)glicídico a partir de una mezcla racémica utilizando la lipasa de Serratia marcescens . Esto sugiere que el this compound podría usarse potencialmente en procesos similares.
Aplicaciones farmacéuticas
Dado su posible uso como precursor en la síntesis orgánica y en la síntesis de 1,2,3-triazoles, el this compound podría usarse potencialmente en el desarrollo de nuevos productos farmacéuticos .
Mecanismo De Acción
Target of Action
The primary targets of “2-Methyl-3-phenylbenzoic Acid Methyl Ester” are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
It is known that methyl esters like this compound can be synthesized using diazomethane . The first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate is then the nucleophile of an S N 2 reaction with protonated diazomethane to produce the methyl ester with nitrogen gas as a leaving group .
Biochemical Pathways
As a biochemical used in proteomics research , it may be involved in various biochemical reactions
Result of Action
As a biochemical used in proteomics research , it may have various effects depending on the context of its use
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, stable isotope-labeled compounds like “2-Methyl-3-phenylbenzoic Acid Methyl Ester” are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .
Propiedades
IUPAC Name |
methyl 2-methyl-3-phenylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-13(12-7-4-3-5-8-12)9-6-10-14(11)15(16)17-2/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBPPUMWUBCKIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[1,1-bicyclopropyl]-2-yl-, trans-(9CI)](/img/structure/B588809.png)








